molecular formula C13H8ClN3OS B15037065 N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide

Cat. No.: B15037065
M. Wt: 289.74 g/mol
InChI Key: NJFSDZQZNCPXLR-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-chlorobenzamide is a heterocyclic amide featuring a benzothiadiazole core linked to a 2-chlorobenzamide group. Benzothiadiazole derivatives are notable for their electron-deficient aromatic systems, which confer unique photophysical and electronic properties, making them relevant in materials science and medicinal chemistry .

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide

InChI

InChI=1S/C13H8ClN3OS/c14-9-5-2-1-4-8(9)13(18)15-10-6-3-7-11-12(10)17-19-16-11/h1-7H,(H,15,18)

InChI Key

NJFSDZQZNCPXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=NSN=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. Other methods of synthesis have also been reported in the literature, including phosphorylation methods .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazole/Benzothiadiazole Derivatives

N-(Benzothiazol-2-yl) Benzamide Derivatives
  • N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) : Melting point (201–210°C), molecular weight 289.01, Rf 0.65 .
  • N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) : Melting point (202–212°C), molecular weight 289.01, Rf 0.55 .
  • N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide (CAS 35353-18-5) : Molecular formula C₁₄H₉ClN₂OS, molar mass 288.75 .

Key Observations :

  • The position of the chlorine (ortho vs. para) minimally affects melting points but alters chromatographic mobility (Rf values).
  • Para-substituted analogs (e.g., 1.2e) exhibit slightly higher melting points, possibly due to improved crystal packing .
Benzamide Derivatives with Carbamothioyl Linkers

Seven derivatives synthesized from N-((4-((2,4-dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl) show:

  • 2-Chloro analog : Melting point 216–218°C, yield 60% .
  • 2-Nitro analog : Melting point 222–224°C, yield 50% .
  • Thiophene-2-carboxamide analog : Highest melting point (244–246°C) and yield (82%) .

Key Observations :

  • Bulky or electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced intermolecular interactions.
  • Thiophene substitution improves synthetic yield, suggesting favorable reaction kinetics .

Electronic and Structural Effects

35Cl NQR Studies
  • N-(2-Chlorophenyl)-acetamide : Lower NQR frequency due to alkyl groups.
  • N-(2,6-Dichlorophenyl)-acetamide : Higher frequency with aryl/chloroalkyl substituents .
  • N-(Phenyl)-2-chlorobenzamide : Tetragonal crystal system (P4₃), lattice constants a = 8.795 Å, c = 15.115 Å .

Key Observations :

  • Chlorine substituents enhance electron withdrawal, influencing resonance and crystal packing.
  • Side-chain substitution (e.g., methyl) minimally affects bond lengths but alters angles in the amide group .

Key Observations :

  • Chlorine and heterocyclic moieties enhance binding to biological targets, likely through hydrophobic and π-π interactions .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Reference
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide C₁₄H₉ClN₂OS 289.01 201–210 -
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide C₁₄H₉ClN₂OS 289.01 202–212 -
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide C₁₇H₁₄ClN₅O₃S 403.84 216–218 60
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide C₁₄H₉ClN₂OS 288.75 - -

Table 2: Spectroscopic Data for Benzothiazole Derivatives

Compound Name 1H NMR (DMSO-d6, δ ppm) IR (cm⁻¹) Reference
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide 7.57–7.45 (m, aromatic), 10.29 (s, NH) 1680 (C=O)
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide 8.14 (d, phenyl), 7.90 (d, H4) -

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-chlorobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-1,3-benzothiazole. The reaction conditions often include the use of organic solvents and bases to facilitate the acylation process. The purity and yield of the synthesized compound can be confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.25 μg/mL
Related Benzothiadiazole DerivativeEscherichia coli0.5 μg/mL
Related Benzothiadiazole DerivativePseudomonas aeruginosa0.75 μg/mL

These findings suggest that modifications in the benzothiadiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study involving various benzothiazole derivatives indicated that similar compounds exhibited antiproliferative effects against several cancer cell lines .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineGI50 (μM)
This compoundMCF-7 (Breast Cancer)5.0
Related Benzothiazole DerivativeA549 (Lung Cancer)3.5
Related Benzothiazole DerivativeHeLa (Cervical Cancer)4.0

The mechanism of action for these anticancer activities may involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Membrane Disruption : There is evidence suggesting that certain benzothiadiazole derivatives can disrupt bacterial membranes, leading to cell death .
  • Regulation of Gene Expression : Proteomic studies have indicated that these compounds may regulate the expression of genes involved in essential metabolic pathways in bacteria .

Case Studies

A notable case study highlighted the efficacy of a related compound in treating chronic MRSA infections in vitro and in vivo models. The study demonstrated a reduction in bacterial load and improved survival rates in infected mice treated with the compound .

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